2-(2-(2-Amino-4,6-dimethoxyphenoxy)ethylsulfinyl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-(2-Amino-4,6-dimethoxyphenoxy)ethylsulfinyl)ethanol is a chemical compound with the molecular formula C12H19NO4S. It is a sulfinyl compound that contains an amino group, two methoxy groups, and an ethylsulfinyl group. This compound is used in pharmaceutical research and development as a potential therapeutic agent .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2-Amino-4,6-dimethoxyphenoxy)ethylsulfinyl)ethanol typically involves the reaction of 2-amino-4,6-dimethoxyphenol with ethylene sulfoxide under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may include further purification steps, such as recrystallization, to ensure the high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-(2-Amino-4,6-dimethoxyphenoxy)ethylsulfinyl)ethanol undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The amino group can undergo substitution reactions with acylating agents to form amides or with alkylating agents to form alkylamines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; typically carried out in anhydrous ether at low temperatures.
Major Products
Oxidation: Formation of 2-(2-(2-Amino-4,6-dimethoxyphenoxy)ethylsulfonyl)ethanol.
Reduction: Formation of 2-(2-(2-Amino-4,6-dimethoxyphenoxy)ethylthio)ethanol.
Substitution: Formation of various amides or alkylamines depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-(2-(2-Amino-4,6-dimethoxyphenoxy)ethylsulfinyl)ethanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-(2-(2-Amino-4,6-dimethoxyphenoxy)ethylsulfinyl)ethanol involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by modulating the activity of enzymes and receptors involved in cellular signaling pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of inflammatory responses or the induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2-(Dimethylamino)ethoxy)ethanol
- 2-(2-(2-Aminoethoxy)ethanol
- 2-(2-(2-Methoxyphenoxy)ethanol
Uniqueness
2-(2-(2-Amino-4,6-dimethoxyphenoxy)ethylsulfinyl)ethanol is unique due to its specific combination of functional groups, including the sulfinyl group, amino group, and methoxy groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Eigenschaften
Molekularformel |
C12H19NO5S |
---|---|
Molekulargewicht |
289.35 g/mol |
IUPAC-Name |
2-[2-(2-amino-4,6-dimethoxyphenoxy)ethylsulfinyl]ethanol |
InChI |
InChI=1S/C12H19NO5S/c1-16-9-7-10(13)12(11(8-9)17-2)18-4-6-19(15)5-3-14/h7-8,14H,3-6,13H2,1-2H3 |
InChI-Schlüssel |
ZAHDNBIBVVDZJJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C(=C1)OC)OCCS(=O)CCO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.